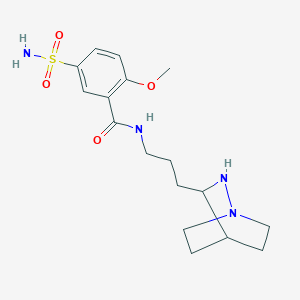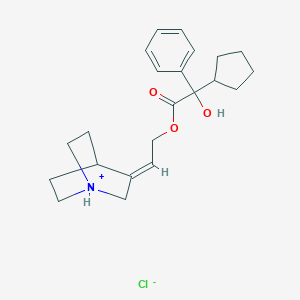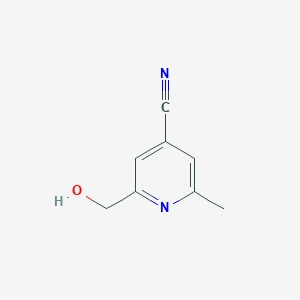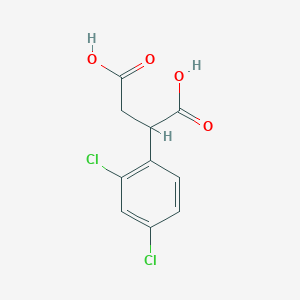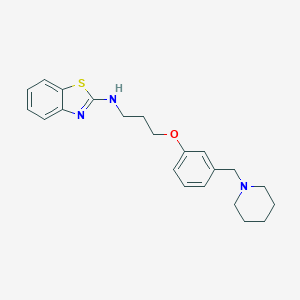
Zolantidine
Übersicht
Beschreibung
Zolantidine is a brain-penetrating selective histamine H2 receptor antagonist developed by Smith, Kline & French. It is a benzothiazole derivative with a 30-fold higher potency for H2 receptors than other peripheral and central receptors . This compound is known for its ability to inhibit histamine N-methyltransferase, an enzyme involved in the catabolism of histamine in the brain .
Vorbereitungsmethoden
Die Synthese von Zolantidin umfasst mehrere Schritte, beginnend mit der Herstellung des Benzothiazolkerns. Der synthetische Weg umfasst typischerweise die folgenden Schritte:
Bildung des Benzothiazolkerns: Dies beinhaltet die Reaktion von 2-Aminothiophenol mit einem geeigneten Aldehyd oder Keton, um den Benzothiazolring zu bilden.
Anlagerung der Piperidinylmethylgruppe: Der Benzothiazolkern wird dann mit einem Piperidinylmethylderivat umgesetzt, um die Piperidinylmethylgruppe einzuführen.
Bildung des Endprodukts: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Phenoxypropylderivat, um Zolantidin zu bilden.
Industrielle Produktionsverfahren für Zolantidin würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Verwendung von skalierbaren Reaktionsbedingungen.
Analyse Chemischer Reaktionen
Zolantidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Zolantidin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in Zolantidin vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Zolantidin kann Substitutionsreaktionen eingehen, insbesondere am Benzothiazolkern und an der Piperidinylmethylgruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Bedingungen ab, können aber modifizierte Derivate von Zolantidin mit unterschiedlichen pharmakologischen Eigenschaften umfassen .
Wissenschaftliche Forschungsanwendungen
Zolantidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Zolantidin wird als Modellverbindung verwendet, um die Eigenschaften und Reaktionen von Benzothiazolderivaten zu untersuchen.
Biologie: Zolantidin wird verwendet, um die Rolle von Histamin-H2-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Zolantidin wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die mit einer Histamin-Dysregulation zusammenhängen, wie Allergien und Magensäurestörungen.
Industrie: Zolantidin wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in Qualitätskontrollprozessen verwendet
5. Wirkmechanismus
Zolantidin entfaltet seine Wirkungen, indem es selektiv an Histamin-H2-Rezeptoren bindet und diese hemmt. Diese Hemmung verhindert die Wirkung von Histamin, einem Neurotransmitter, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Magensäuresekretion und Immunreaktionen. Durch die Blockierung von Histamin-H2-Rezeptoren reduziert Zolantidin die Magensäuresekretion und hat potenzielle therapeutische Anwendungen bei Erkrankungen wie Magengeschwüren und gastroösophagealer Refluxkrankheit .
Wirkmechanismus
Zolantidine exerts its effects by selectively binding to and inhibiting histamine H2 receptors. This inhibition prevents the action of histamine, a neurotransmitter involved in various physiological processes, including gastric acid secretion and immune responses. By blocking histamine H2 receptors, this compound reduces gastric acid secretion and has potential therapeutic applications in conditions like peptic ulcers and gastroesophageal reflux disease .
Vergleich Mit ähnlichen Verbindungen
Zolantidin ist unter den Histamin-H2-Rezeptor-Antagonisten einzigartig durch seine hohe Potenz und seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen:
Cimetidin: Ein weiterer Histamin-H2-Rezeptor-Antagonist, jedoch mit geringerer Potenz und begrenzter Gehirndurchdringung.
Ranitidin: Ähnlich wie Cimetidin, mit mäßiger Potenz und begrenzter Gehirndurchdringung.
Famotidin: Ein stärkerer Histamin-H2-Rezeptor-Antagonist als Cimetidin und Ranitidin, jedoch immer noch mit begrenzter Gehirndurchdringung.
Zolantidins einzigartige Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine hohe Potenz machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBONGDXTUOOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048460 | |
| Record name | Zolantidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104076-38-2 | |
| Record name | N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104076-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolantidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104076382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolantidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLANTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1108XAY01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
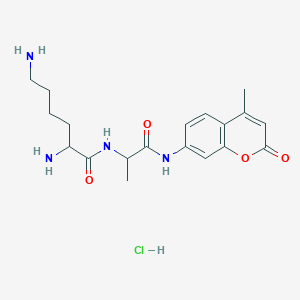

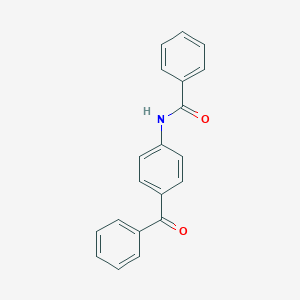
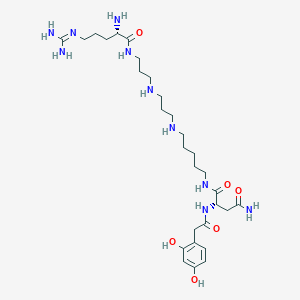
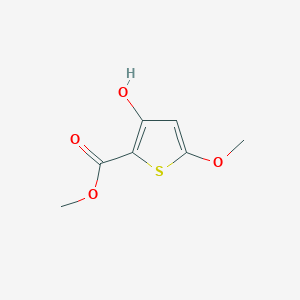
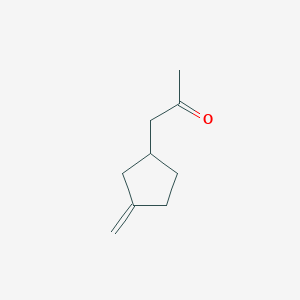

![2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12323.png)

